molecular formula C7H4F2N2 B11920817 6,8-Difluoroimidazo[1,5-A]pyridine

6,8-Difluoroimidazo[1,5-A]pyridine

Cat. No.: B11920817
M. Wt: 154.12 g/mol
InChI Key: HBRYFRNJFKFJGT-UHFFFAOYSA-N
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Description

6,8-Difluoroimidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of both fluorine atoms at the 6th and 8th positions on the imidazo[1,5-a]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of 2-aminopyridine derivatives with fluorinated aldehydes or ketones under acidic conditions. Another approach involves the oxidative cyclization of fluorinated precursors using oxidizing agents such as potassium permanganate or cerium ammonium nitrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced imidazo[1,5-a]pyridine derivatives, and substituted imidazo[1,5-a]pyridine compounds .

Scientific Research Applications

6,8-Difluoroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoroimidazo[1,5-a]pyridine is unique due to the presence of fluorine atoms at the 6th and 8th positions, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

6,8-difluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4F2N2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H

InChI Key

HBRYFRNJFKFJGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN2C=C1F)F

Origin of Product

United States

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